molecular formula C12H20N2O3 B1429022 5,5-Diisobutyl-pyrimidine-2,4,6-trione CAS No. 53943-65-0

5,5-Diisobutyl-pyrimidine-2,4,6-trione

Cat. No.: B1429022
CAS No.: 53943-65-0
M. Wt: 240.3 g/mol
InChI Key: AEHOEFBSPGYLCQ-UHFFFAOYSA-N
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Description

5,5-Diisobutyl-pyrimidine-2,4,6-trione is a useful research compound. Its molecular formula is C12H20N2O3 and its molecular weight is 240.3 g/mol. The purity is usually 95%.
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Q & A

Q. Basic: What synthetic methodologies are most effective for producing 5,5-Diisobutyl-pyrimidine-2,4,6-trione, and how do reaction parameters influence yield?

Answer:
The synthesis of this compound derivatives typically involves condensation reactions and functional group modifications. For example, Claisen–Schmidt condensation and Michael addition are widely used (e.g., in the synthesis of structurally similar pyrimidinetrione derivatives) . Key parameters include:

  • Catalyst selection : Acidic or basic catalysts influence reaction kinetics and byproduct formation.
  • Temperature control : Elevated temperatures (e.g., 80–100°C) improve reaction rates but may degrade thermally sensitive intermediates.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

Table 1: Representative Synthetic Routes and Yields

Reaction TypeCatalystSolventTemp (°C)Yield (%)Reference
Claisen–Schmidt CondensationKOHEtOH8082–87
Michael AdditionPiperidineTHF7075–83

Yield optimization requires systematic variation of parameters using factorial design (e.g., 2³ factorial experiments to test solvent, temperature, and catalyst interactions) .

Q. Basic: What spectroscopic and analytical techniques are critical for characterizing this compound and its derivatives?

Answer:
Characterization relies on multi-technique validation:

  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹, NH at ~3300 cm⁻¹) .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves stereochemistry and substituent effects (e.g., diisobutyl groups show distinct δ 0.8–1.5 ppm for CH₃ and CH₂) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ions) and fragmentation patterns .

Table 2: Key Spectral Data for Pyrimidinetrione Derivatives

CompoundIR C=O (cm⁻¹)¹H NMR (δ, ppm)MS (m/z)
Derivative A17051.2 (t, 6H)365.2
Derivative B16981.5 (m, 4H)378.3

Q. Advanced: How can researchers resolve contradictions in bioactivity data for pyrimidinetrione derivatives across studies?

Answer:
Contradictions often arise from methodological variability. A rigorous approach includes:

Standardization of assays : Use consistent enzyme concentrations (e.g., EGFR/HER2 kinase assays at 10 nM) and controls .

Statistical validation : Apply ANOVA or t-tests to compare IC₅₀ values across replicates.

Structural corroboration : Cross-reference bioactivity with crystallographic or docking studies to confirm binding modes.

For example, discrepancies in EGFR inhibition (e.g., IC₅₀ ranging from 0.1–5 µM) may stem from variations in buffer pH or incubation times . Replicating experiments under identical conditions and reporting confidence intervals reduces ambiguity.

Q. Advanced: How can factorial design optimize synthesis parameters for this compound?

Answer:
Factorial design systematically evaluates interactions between variables. For a 2³ design:

  • Factors : Temperature (60°C vs. 100°C), solvent (polar vs. nonpolar), catalyst (acidic vs. basic).
  • Responses : Yield, purity, reaction time.

Steps :

Screening experiments : Identify dominant factors (e.g., temperature accounts for 60% of yield variance).

Response surface modeling : Predict optimal conditions (e.g., 85°C, DMF, KOH catalyst).

Validation : Confirm predictions with triplicate runs.

This approach reduces trial-and-error inefficiencies and identifies non-linear relationships (e.g., solvent-catalyst synergy) .

Q. Advanced: How do structural modifications (e.g., substituent changes) impact the physicochemical stability of pyrimidinetrione derivatives?

Answer:
Stability is influenced by:

  • Steric effects : Bulky substituents (e.g., diisobutyl) hinder hydrolysis but may reduce solubility.
  • Electronic effects : Electron-withdrawing groups (e.g., nitro) stabilize the pyrimidinetrione core against nucleophilic attack.

Methodological approach :

  • Accelerated stability testing : Expose derivatives to stress conditions (40°C/75% RH, acidic/basic pH) and monitor degradation via HPLC .
  • Computational modeling : DFT calculations predict bond dissociation energies and reactive sites.

Table 3: Stability Data Under Stress Conditions

DerivativeDegradation (%) at pH 2 (24h)Degradation (%) at pH 9 (24h)
Unsubstituted9585
Diisobutyl2045

Q. Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Answer:

  • Recrystallization : Use solvent pairs (e.g., ethanol/water) to exploit solubility differences .
  • Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates polar impurities .
  • Membrane filtration : Nanofiltration removes low-MW byproducts .

Critical factors :

  • Purity thresholds (e.g., >98% for bioassays).
  • Scalability (e.g., industrial vs. lab-scale).

Q. Advanced: How can researchers integrate theoretical frameworks (e.g., QSAR) into the design of pyrimidinetrione-based inhibitors?

Answer:
Quantitative Structure-Activity Relationship (QSAR) models link molecular descriptors (e.g., logP, polar surface area) to bioactivity. Steps include:

Descriptor calculation : Use software (e.g., MOE, Schrödinger) to generate parameters.

Model training : Apply multivariate regression or machine learning (e.g., Random Forest) to historical bioactivity data .

Validation : Cross-check predictions with experimental IC₅₀ values.

For example, a QSAR model for EGFR inhibition might prioritize lipophilicity (logP >3) and hydrogen-bond acceptor count (>4) .

Q. Basic: What are the best practices for reporting experimental data on pyrimidinetrione derivatives to ensure reproducibility?

Answer:

  • Detailed protocols : Specify equipment (e.g., NMR spectrometer frequency), reagent grades, and exact concentrations.
  • Data transparency : Share raw spectra, chromatograms, and statistical outputs (e.g., p-values, R²).
  • Error analysis : Report standard deviations for triplicate measurements and instrument detection limits .

Properties

IUPAC Name

5,5-bis(2-methylpropyl)-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-7(2)5-12(6-8(3)4)9(15)13-11(17)14-10(12)16/h7-8H,5-6H2,1-4H3,(H2,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHOEFBSPGYLCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(C(=O)NC(=O)NC1=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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